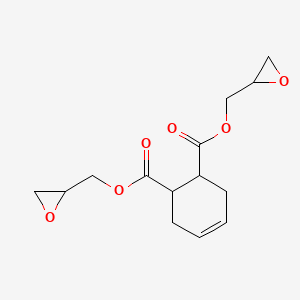

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPIWUHKYIJBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36343-81-4 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50864997 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21544-03-6, 36343-81-4 | |

| Record name | Diglycidyl tetrahydrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycidyl tetrahydrophthalate polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?

An In-Depth Technical Guide to the Physicochemical Properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Abstract

This compound (CAS No. 21544-03-6) is a cycloaliphatic diepoxide resin notable for its unique combination of a flexible cyclohexene backbone and two reactive epoxy functional groups. This structure imparts properties such as low viscosity, high reactivity, and excellent performance at cryogenic temperatures, making it a valuable component in the formulation of advanced adhesives, composites, and coatings. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and the analytical methodologies required for its characterization, tailored for professionals in chemical research and materials science.

Chemical Identity and Structure

The unique properties of this compound are a direct result of its molecular architecture. It features a central cyclohexene ring, providing a degree of rigidity, which is functionalized with two glycidyl ester groups. These terminal epoxide rings are the primary sites for cross-linking reactions.

-

IUPAC Name: bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate

-

Synonyms: Tetrahydrophthalic acid diglycidyl ester, 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester, S-182[4][6]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this molecule are summarized below. Its liquid state at room temperature and relatively low viscosity are advantageous for processing and formulation.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow transparent liquid | [4][8] |

| Boiling Point | 200-202 °C (at 5 Torr) | [7] |

| Density | 1.1545 g/cm³ | [7] |

| Solubility in Water | 12.9 g/L (at 20°C) | [7] |

| Refractive Index (n²⁰D) | 1.50 | [7] |

| Viscosity (at 25°C) | 500 - 1000 mPa·s | [8] |

| Flash Point | 184.2 °C | [7] |

| Epoxy Equivalent Weight | 150 - 180 g/eq | [8] |

| Topological Polar Surface Area | 77.7 Ų | |

| Rotatable Bond Count | 8 |

Spectroscopic Characterization: An Interpretive Guide

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the ester and epoxide groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The position of this band is characteristic of saturated ester carbonyl groups.

-

C-O-C Asymmetric Stretch (Epoxide): The presence of the oxirane rings will give rise to a characteristic band around 1250 cm⁻¹ .

-

Epoxide Ring "Breathing": A key diagnostic peak for the epoxide group is the symmetric ring stretching, which appears near 915 cm⁻¹ . The disappearance of this peak is a primary method for monitoring the progress of curing reactions.[9]

-

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching of the ester linkage are expected between 1100-1200 cm⁻¹ .

-

C=C Stretch (Cyclohexene): A weaker absorption around 1650 cm⁻¹ is anticipated due to the alkene double bond within the cyclohexene ring.

-

C-H Stretches: Aliphatic C-H stretching from the cyclohexene and glycidyl groups will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Features:

-

Olefinic Protons (-CH=CH-): The two protons on the double bond in the cyclohexene ring are expected to appear as a multiplet in the downfield region of δ 5.5-6.0 ppm .

-

Ester Methylene Protons (-O-CH₂-): The protons of the CH₂ groups attached to the ester oxygen will be deshielded, likely appearing as a multiplet around δ 4.0-4.5 ppm .

-

Epoxide Protons: The protons on the oxirane rings (CH₂ and CH) form a complex system and are expected to resonate as multiplets in the range of δ 2.5-3.5 ppm .

-

Cyclohexene Protons: The remaining aliphatic protons on the cyclohexene ring will produce a series of complex multiplets in the upfield region, typically between δ 1.5-2.5 ppm .

Predicted ¹³C NMR Features:

-

Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded and will appear significantly downfield, around δ 170-175 ppm .

-

Olefinic Carbons (-C=C-): The two alkene carbons in the ring are expected in the region of δ 125-135 ppm .

-

Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the ester oxygen should appear around δ 65-70 ppm .

-

Epoxide Carbons: The carbons of the oxirane rings are expected to resonate in the range of δ 45-55 ppm .

-

Aliphatic Carbons: The remaining sp³ hybridized carbons of the cyclohexene ring will be found in the upfield region of δ 20-40 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion Peak: The primary observation would be the protonated molecule [M+H]⁺ at m/z 283.11, or adducts with sodium [M+Na]⁺ at m/z 305.10 or potassium [M+K]⁺ at m/z 321.07.

-

Fragmentation Pattern: A likely fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a glycidyl group (C₃H₅O) or a glycidyl ester fragment.

Experimental Protocols for Characterization

Verifying the identity and purity of this compound requires a systematic analytical approach. The following protocols outline a standard workflow.

Caption: Standard workflow for the characterization of an epoxy resin.

Protocol 1: FT-IR Analysis

-

Sample Preparation: As the material is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer.

-

Analysis: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Identify key peaks corresponding to the ester carbonyl (~1735 cm⁻¹), epoxide ring (~915 cm⁻¹ and ~1250 cm⁻¹), and C=C bond (~1650 cm⁻¹) to confirm the presence of the correct functional groups.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Analysis: Integrate the proton signals and analyze their chemical shifts and multiplicities. Compare the observed spectra with the predicted features outlined in Section 3.2 to confirm the molecular structure. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment of all signals.[10]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample into an LC system, typically with a C18 reverse-phase column, to separate the main component from any impurities.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (such as a QTOF) with an ESI source.[11]

-

Analysis: Determine the accurate mass of the parent compound from the resulting mass spectrum and compare it to the theoretical mass of the protonated molecule (C₁₄H₁₉O₆⁺, m/z = 283.1180). Analyze any observed fragment ions to further confirm the structure.

Safety and Handling

As with many epoxy compounds, proper handling is essential to minimize risk.

-

Hazards: This compound is known to cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.[2]

-

Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes.

Applications and Significance

The unique combination of a cycloaliphatic core and diepoxide functionality makes this resin a valuable component in several fields:

-

Low-Temperature Applications: It exhibits superior strength and toughness at very low temperatures (-196 to -253 °C) compared to standard bisphenol A-based epoxy resins.[6]

-

Viscosity Modifier: Due to its low viscosity, it can be blended with more viscous epoxy resins to improve handling and processing characteristics, such as flow and impregnation of fiber reinforcements.[6]

-

Advanced Materials: It serves as an intermediate and monomer for synthesizing polymers used in high-performance coatings, electrical potting and encapsulation, and structural adhesives where thermal stability and chemical resistance are required.

Conclusion

This compound is a specialized epoxy resin with a well-defined set of physicochemical properties that make it suitable for demanding applications. Its characterization relies on a combination of standard physical measurements and advanced spectroscopic techniques. By understanding its predicted spectral features and applying systematic analytical protocols, researchers can confidently verify its structure and purity, enabling its effective use in the development of next-generation materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental characterisation and material models dataset for an epoxy resin system [zenodo.org]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound (S-182) (CY183) [hnxinjing.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Suspect and non-target screening of chemicals in household cleaning products, and their toxicity assessment [eeer.org]

An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Cycloaliphatic Epoxy Resin

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, identified by CAS number 21544-03-6, is a notable member of the cycloaliphatic epoxy resin family. Its molecular structure, featuring two reactive epoxy groups and a cyclohexene core, imparts a unique combination of properties that distinguish it from conventional bisphenol-A based epoxy resins. This guide provides a detailed exploration of its synthesis, chemical properties, curing mechanisms, and performance characteristics, with a particular focus on its applications in advanced materials and its potential relevance in the biomedical field. For researchers and professionals in materials science and drug development, understanding the nuances of this molecule is key to unlocking its full potential in demanding applications.

Physicochemical and Structural Characteristics

At its core, this compound is a low-viscosity liquid at room temperature, a characteristic that significantly enhances its processability in various applications.[1][2] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 21544-03-6 | [3] |

| Molecular Formula | C₁₄H₁₈O₆ | [3][4] |

| Molecular Weight | 282.29 g/mol | [3][4] |

| Appearance | Colorless to light yellow transparent liquid | [1][3] |

| Viscosity at 25°C | 500-1200 mPa·s | [1][5] |

| Epoxy Equivalent Weight (EEW) | 150-180 g/eq | [1][5] |

| Density | Approximately 1.15 g/cm³ | [6] |

| Boiling Point | 200-202 °C at 5 Torr | [6] |

| Flash Point | 184.2 °C | [6] |

| Solubility in Water | 12.9 g/L at 20°C | [6] |

The molecule's structure contains eight rotatable bonds, contributing to its liquid state and processing ease.[4] The presence of six hydrogen bond acceptors influences its interaction with other molecules and surfaces.[4]

Synthesis of this compound: A Methodological Overview

While specific, detailed industrial synthesis protocols are proprietary, the preparation of this compound can be understood through established chemical principles. The synthesis is conceptually a two-step process starting from 4-cyclohexene-1,2-dicarboxylic anhydride.

Experimental Protocol: A Plausible Synthesis Pathway

The following protocol is a representative, lab-scale synthesis adapted from procedures for similar glycidyl esters.

Step 1: Esterification of 4-Cyclohexene-1,2-dicarboxylic Anhydride with Glycidol

-

Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with 1 mole of 4-cyclohexene-1,2-dicarboxylic anhydride and a suitable solvent (e.g., toluene).

-

Addition of Glycidol: 2.2 moles of glycidol are slowly added to the flask. A slight excess of glycidol is used to ensure the complete conversion of the anhydride.

-

Catalysis: A catalytic amount of a tertiary amine or a quaternary ammonium salt is introduced to facilitate the esterification reaction.

-

Reaction Conditions: The mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete, which can be monitored by measuring the acid value of the mixture.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the intermediate, bis(2,3-dihydroxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Step 2: Epoxidation of the Dihydroxy Intermediate

-

Reaction Setup: The intermediate from Step 1 is dissolved in a suitable solvent in a reaction flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Addition of Epichlorohydrin and Base: An excess of epichlorohydrin is added to the mixture. Subsequently, a strong base, such as sodium hydroxide solution, is added dropwise while maintaining the reaction temperature below 40°C to avoid hydrolysis of the ester groups.

-

Phase Transfer Catalyst: A phase transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate between the aqueous base and the organic phase.

-

Reaction Conditions: The reaction is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by measuring the epoxy equivalent weight (EEW) of the organic phase.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water to remove salts and excess base, and then the solvent and excess epichlorohydrin are removed by vacuum distillation. The final product is a viscous liquid.

Curing Mechanisms and Protocols: From Liquid Resin to High-Performance Thermoset

The transformation of the liquid resin into a durable, cross-linked thermoset is achieved through a curing process with a suitable hardener. This resin can be effectively cured with either amines or anhydrides, offering versatility in tailoring the final properties of the material.[2]

Anhydride Curing: The Pathway to High Thermal Stability

Anhydride curing is a common choice for applications demanding high thermal stability and excellent electrical insulation properties.[7] Methylhexahydrophthalic anhydride (MHHPA) is a frequently used liquid anhydride hardener that offers good processability.[7]

The curing reaction with anhydrides is initiated by a species with an active hydrogen, typically a hydroxyl group, which can be present as an impurity or added as an accelerator (e.g., a tertiary amine).[7] The mechanism proceeds as follows:

-

Initiation: The initiator (e.g., a hydroxyl group) opens the anhydride ring to form a monoester with a free carboxylic acid group.

-

Propagation: The newly formed carboxylic acid group then reacts with an epoxy group on the resin, generating a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.

-

Cross-linking: As the reaction progresses, a dense, three-dimensional network of ester linkages is formed.

Experimental Protocol: Anhydride Curing with MHHPA

-

Formulation: this compound (100 parts by weight) is preheated to approximately 60°C to reduce its viscosity.

-

Hardener and Accelerator Addition: Methylhexahydrophthalic anhydride (MHHPA) is added in a stoichiometric ratio based on the epoxy equivalent weight of the resin. A small amount of a tertiary amine accelerator (e.g., 1-2 parts by weight) is also added to the mixture.

-

Mixing: The components are thoroughly mixed until a homogeneous solution is obtained. The mixing should be done carefully to avoid entrapping air bubbles.

-

Degassing: The mixture is degassed under vacuum to remove any dissolved air, which could lead to voids in the cured material.

-

Curing Cycle: The degassed mixture is poured into a preheated mold and cured in an oven. A typical two-stage curing cycle is employed: an initial cure at a lower temperature (e.g., 100°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 140°C for 4 hours) to ensure complete cross-linking and optimal properties.[7]

Performance Characteristics and Applications: A Material of Choice for Demanding Environments

The cured thermoset based on this compound exhibits a range of desirable properties that make it suitable for various high-performance applications.

Key Performance Attributes:

-

Low-Temperature Performance: One of the standout features of this resin is its excellent performance at cryogenic temperatures. It demonstrates higher shear strength at temperatures as low as -196°C to -253°C compared to standard bisphenol A epoxy resins.[8]

-

Good Compatibility and Viscosity Reduction: It has good compatibility with other epoxy resins and can be used as a reactive diluent to reduce the viscosity of formulations, thereby improving processability and performance.[8]

-

High Thermal Stability: When cured with anhydrides, the resulting thermoset can achieve a high glass transition temperature (Tg), making it suitable for applications requiring good heat resistance.[9]

-

Excellent Electrical Insulation: The cycloaliphatic structure contributes to superior electrical insulating properties, including high dielectric strength and low dielectric loss, particularly at elevated temperatures.[7][9]

Primary Applications:

The combination of these properties makes this resin a valuable material in several key industrial sectors:

-

Adhesives: Its strong adhesion and toughness make it suitable for high-performance adhesives, including those that cure rapidly at room temperature.[5]

-

Electrical Insulation: It is widely used as a casting and potting material for electrical and electronic components, providing excellent insulation and protection from environmental factors.

-

Composites: Its low viscosity and good compatibility with reinforcing fibers make it an excellent matrix resin for advanced composite materials.

Relevance for Drug Development and Biomedical Applications: An Emerging Frontier

While the primary applications of this compound are in the materials science domain, its properties offer intriguing possibilities for the biomedical field, particularly in the development of medical devices and drug delivery systems.

Biocompatibility and Safety Considerations:

The toxicological profile of glycidyl esters is a critical consideration for any biomedical application. While this specific compound has not been extensively studied for its biocompatibility, it is essential to consider that epoxy compounds can be skin and eye irritants. For any in-vivo applications, rigorous biocompatibility testing according to ISO 10993 standards would be required.

Potential Biomedical Applications:

-

Medical Device Coatings and Adhesives: The excellent adhesion and durability of this resin could be leveraged for coatings on medical instruments or as a component in medical-grade adhesives, provided its biocompatibility is established.

-

Biomaterial Composites: Its use as a matrix for composites with biocompatible reinforcing fibers (e.g., hydroxyapatite or bioglass) could be explored for orthopedic applications, such as in bone scaffolds or dental implants.

-

Drug Delivery Systems: While not a conventional drug carrier itself, the polymer matrix formed from this resin could potentially be used to encapsulate and control the release of therapeutic agents. Research into cycloaliphatic poly(ester anhydride)s has shown their potential for controlled drug delivery through surface erosion mechanisms.[10]

It is important to note that the application of this specific epoxy resin in drug delivery is still an area of active research and development.

Analytical Characterization: Ensuring Quality and Consistency

For researchers and quality control professionals, analytical techniques are crucial for verifying the identity and purity of the resin and for studying the curing process.

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule and for monitoring the curing reaction. The uncured resin will show characteristic peaks for the epoxy group (oxirane ring), typically around 915 cm⁻¹ and 830-750 cm⁻¹.[11] The ester carbonyl group will exhibit a strong absorption band around 1730 cm⁻¹. During curing with an anhydride, the disappearance of the epoxy and anhydride peaks and the appearance of hydroxyl and ether linkages can be monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the resin. The ¹H NMR spectrum provides information on the different types of protons and their chemical environment. A reference ¹H NMR spectrum for this compound is available from chemical suppliers.

Conclusion: A High-Performance Building Block for Innovation

This compound stands out as a versatile and high-performing cycloaliphatic epoxy resin. Its unique combination of low viscosity, excellent low-temperature strength, high thermal stability, and superior electrical properties makes it a material of choice for demanding applications in adhesives, coatings, and advanced composites. While its direct role in drug formulation is still exploratory, its potential in biomedical materials and devices presents an exciting avenue for future research. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for scientists and engineers to harness its potential in their respective fields.

References

- 1. This compound (S-182) (CY183) [hnxinjing.com]

- 2. haihangchem.com [haihangchem.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 21544-03-6 Tetrahydrophthalic Acid Diglycidyl Ester Wholesale | Tetra [tetrawill.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]

- 9. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 10. Synthesis, degradation, and drug delivery of cycloaliphatic poly(ester anhydride)s - East China Normal University [pure.ecnu.edu.cn:443]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Abstract: This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic diepoxide of significant interest in materials science. The synthesis is presented as a robust two-step process, beginning with the formation of a diester intermediate followed by a highly selective epoxidation. This document is intended for researchers and professionals in chemistry and materials science, offering detailed mechanistic insights, step-by-step experimental procedures, and critical safety considerations to ensure a reproducible and safe laboratory operation.

Introduction

This compound is a specialized diepoxide monomer notable for its unique combination of a cycloaliphatic core and two terminal glycidyl ether groups.[1][2] This structure imparts valuable properties to cured epoxy resins, such as high thermal stability, excellent weatherability, and low viscosity.[3] The molecule's applications span advanced composites, adhesives, and coatings where performance under demanding conditions is critical. This guide details a reliable and well-established synthetic route, providing the necessary scientific context for its successful implementation.

Overall Synthetic Strategy

The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This strategy is predicated on first establishing the core ester framework, followed by the selective oxidation of the terminal alkene functionalities.

-

Step 1: Diesterification. The process begins with the reaction of cis-4-cyclohexene-1,2-dicarboxylic anhydride (commonly known as tetrahydrophthalic anhydride) with allyl alcohol. This reaction opens the anhydride ring and forms the key intermediate, diallyl cyclohex-4-ene-1,2-dicarboxylate.

-

Step 2: Diepoxidation. The terminal allyl groups of the diester intermediate are then oxidized to form the desired epoxide rings. This is accomplished using a peroxy acid in a classic epoxidation reaction.[4]

Caption: High-level overview of the two-step synthesis route.

Step 1: Synthesis of Diallyl cyclohex-4-ene-1,2-dicarboxylate

This initial step involves the formation of a diester from a cyclic anhydride and an alcohol. The use of an acid catalyst is crucial for achieving an efficient reaction rate.[5]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The alcohol (allyl alcohol) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[5] The reaction first opens the ring to form a monoester with a carboxylic acid, which then undergoes a second, intramolecularly-catalyzed or externally-catalyzed esterification (Fischer esterification) with another molecule of allyl alcohol to yield the final diester.[5][7]

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-4-cyclohexene-1,2-dicarboxylic anhydride and allyl alcohol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux, typically in an inert solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting anhydride is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diester.

-

Purify the product by vacuum distillation if necessary.

Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Concentration |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 1.0 | 1.0 | - |

| Allyl Alcohol | 58.08 | 2.2 | 2.2 | - |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.02 | 0.02 | Catalytic |

| Toluene | - | - | - | ~0.5 M |

| Reaction Temperature: | Reflux (~110 °C) | |||

| Reaction Time: | 4-8 hours (monitor by TLC) |

Step 2: Epoxidation to Final Product

This step transforms the alkene functionalities of the intermediate diester into epoxide rings. The Prilezhaev reaction is the method of choice for this transformation, offering high yields and stereospecificity.[4]

Principle and Mechanism

The Prilezhaev reaction is the epoxidation of an alkene using a peroxy acid.[9][10][11] meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent due to its commercial availability, relative stability, and good solubility in organic solvents.[12][13]

The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[4] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene. This process occurs via a cyclic transition state that preserves the stereochemistry of the starting alkene.[9][12] The byproduct of the reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid.

Caption: The concerted "butterfly" mechanism of the Prilezhaev epoxidation.

Experimental Protocol

-

Dissolve the diallyl cyclohex-4-ene-1,2-dicarboxylate intermediate in a suitable chlorinated solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath to 0 °C.

-

Separately, dissolve m-CPBA (typically ~77% purity) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of the diester, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting diester is consumed.

-

Upon completion, cool the mixture again and filter to remove the precipitated meta-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove the acidic byproduct), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Concentration |

| Diallyl cyclohex-4-ene-1,2-dicarboxylate | 250.29 | 1.0 | 1.0 | ~0.5 M in DCM |

| m-CPBA (~77%) | 172.57 (pure) | 2.2 | 2.2 | ~0.5 M in DCM |

| Dichloromethane (DCM) | - | - | - | Solvent |

| Reaction Temperature: | 0 °C to Room Temperature | |||

| Reaction Time: | 2-6 hours (monitor by TLC) |

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₆[1] |

| Molecular Weight | 282.29 g/mol [1][14] |

| Appearance | Colorless to light yellow liquid[2][15] |

| Epoxy Equivalent Weight | 150-180 g/mol [15] |

| Viscosity (25 °C) | 500-1000 mPa·s[15] |

| ¹H NMR | Expect disappearance of allyl proton signals (~5-6 ppm) and appearance of characteristic epoxide proton signals (~2.6-3.2 ppm). |

| IR Spectroscopy | Expect disappearance of the C=C stretch (~1645 cm⁻¹) and appearance of the C-O-C epoxide ring stretch (~850-950 cm⁻¹ and ~1250 cm⁻¹). |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Allyl Alcohol: Highly flammable and toxic. Avoid inhalation and skin contact.

-

p-Toluenesulfonic acid: Corrosive. Handle with care to avoid skin and eye burns.

-

meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive and potentially explosive, especially in pure form.[13][16] It is typically supplied with water for stabilization.[13] Avoid contact with combustible materials.[16] Store refrigerated (2-8 °C).[16] Quench excess m-CPBA carefully with a reducing agent like sodium sulfite.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.

-

Epoxides: Epoxides are reactive molecules and should be treated as potential mutagens and skin sensitizers. Avoid direct contact.

In case of a spill, especially involving m-CPBA, evacuate the area. For small spills, absorb with an inert material like vermiculite or sand, and for large spills, contact environmental health and safety personnel.[16]

Conclusion

The two-step synthesis route described herein provides a reliable and efficient method for producing high-purity this compound. The key to success lies in the careful control of reaction conditions, particularly temperature during the exothermic epoxidation step, and thorough purification to remove byproducts and unreacted reagents. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can confidently synthesize this valuable monomer for advanced material applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]

- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. grokipedia.com [grokipedia.com]

- 10. fiveable.me [fiveable.me]

- 11. chemistry-reaction.com [chemistry-reaction.com]

- 12. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 14. chembk.com [chembk.com]

- 15. This compound (S-182) (CY183) [hnxinjing.com]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Structure, Synthesis, and Application

Introduction

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a prominent member of the cycloaliphatic epoxy resin family, is a diepoxide monomer prized for its unique combination of properties that make it a critical component in advanced polymer formulations. Its molecular architecture, featuring a cycloaliphatic backbone and two reactive epoxy groups, imparts exceptional thermal stability, excellent weather and UV resistance, and superior electrical insulating properties to cured materials. These attributes make it an invaluable resin for demanding applications in the aerospace, electronics, and high-performance adhesives sectors.[1] This guide provides a comprehensive overview of its molecular structure and weight, a detailed protocol for its synthesis with an emphasis on the rationale behind the experimental choices, and a practical guide to its application in a representative high-performance adhesive formulation.

Molecular Structure and Properties

The key to the performance of this compound lies in its molecular structure. The central cyclohexene ring provides a rigid and thermally stable core, while the two glycidyl ether functionalities serve as reactive sites for cross-linking with various curing agents.

Visualization of the Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈O₆ | [2][3][4][5] |

| Molecular Weight | 282.29 g/mol | [2][3][4][5] |

| CAS Number | 21544-03-6 | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 200-202 °C @ 5 Torr | |

| Density | ~1.15 g/cm³ | |

| Viscosity @ 25°C | 500 - 1000 mPa·s | [6] |

| Epoxy Equivalent Weight | 150 - 180 g/eq | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Diels-Alder reaction to form the cyclohexene backbone, followed by epoxidation of the allyl groups. A common and efficient method involves the reaction of tetrahydrophthalic anhydride with glycidol.

Reaction Pathway

References

- 1. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]

- 2. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound, CasNo.21544-03-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 5. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]

- 6. This compound (S-182) (CY183) [hnxinjing.com]

A Predictive Spectroscopic and Analytical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Abstract: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS 21544-03-6) is a diepoxide monomer with significant potential in the formulation of advanced polymers, adhesives, and composite materials.[1][2] Its unique structure, combining a flexible cyclohexene core with two reactive epoxy functionalities, imparts valuable properties such as strong adhesion and excellent thermal resistance.[1] Structural verification and purity assessment are paramount for its effective application. This guide presents a comprehensive, predictive analysis of the key spectroscopic data points for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As experimental spectra are not widely published, this document serves as an expert-level reference, detailing the theoretical underpinnings of expected spectral features and providing robust, field-proven protocols for empirical data acquisition.

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a deconstruction of the molecular architecture. The title compound, with a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol , comprises several key functional groups that will dictate its spectroscopic signature.[3][4]

-

Cyclohexene Ring: A six-membered aliphatic ring containing one C=C double bond. This imparts conformational flexibility and specific signals in the alkene region of NMR and IR spectra.

-

Alkene (C=C): The double bond within the ring is a site of unsaturation that gives rise to characteristic stretching and bending vibrations in IR and distinct vinylic proton and carbon signals in NMR.

-

Diester (R-COO-R'): Two carboxylate groups link the cyclohexene core to the epoxypropyl side chains. The carbonyl (C=O) bond is a powerful chromophore in IR spectroscopy.

-

Epoxide (Oxirane): Two terminal three-membered ether rings. These strained rings have unique vibrational modes and produce characteristic chemical shifts for their associated protons and carbons.

Below is the molecular structure with key proton environments labeled for subsequent NMR discussion.

References

Navigating the Safety Profile of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: A Technical Guide for Researchers

An in-depth examination of the health and safety considerations for the handling, storage, and disposal of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, tailored for professionals in scientific research and drug development.

Introduction

This compound (CAS No. 21544-03-6) is a diepoxide compound utilized in various industrial and research applications, primarily as a monomer or crosslinking agent in the formulation of epoxy resins. Its utility is derived from the reactive epoxy groups that can undergo ring-opening polymerization with a variety of curing agents. While its chemical properties make it valuable, a thorough understanding of its health and safety profile is paramount for its responsible use in a laboratory setting. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound, drawing from available safety data and regulatory information.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is the awareness of its physical characteristics. This compound is typically encountered as a colorless to light yellow, viscous liquid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₆ | [3] |

| Molecular Weight | 282.29 g/mol | [3] |

| CAS Number | 21544-03-6 | [3] |

| EC Number | 244-435-6 | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 200-202 °C at 5 Torr | [2] |

| Density | ~1.22 g/cm³ at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | Insoluble | [5] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its effects on the skin and eyes.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation. [6]

-

H317: May cause an allergic skin reaction. [6]

-

H319: Causes serious eye irritation. [6]

Experimental Workflow for Safe Handling

The following workflow outlines the essential steps for the safe handling of this compound in a research environment. The causality behind each step is explained to foster a deeper understanding of the safety protocols.

Detailed Protocols and Procedures

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is essential to prevent the inhalation of any potential vapors or aerosols, particularly when the substance is heated or agitated. The face velocity of the fume hood should be verified to be within the institution's accepted range (typically 80-120 feet per minute).

Personal Protective Equipment (PPE)

Given the known skin and eye hazards, appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

-

Containment: If safe to do so, contain the spill using absorbent materials such as vermiculite, sand, or a commercial chemical absorbent.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), ensuring all cleaning materials are also disposed of as hazardous waste.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

-

Disposal: Dispose of this chemical and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it in the sanitary sewer system.

Toxicological and Ecotoxicological Information

As previously mentioned, a comprehensive toxicological profile for this compound is not publicly available. The known toxicological effects are summarized below.

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [7][8] |

| Acute Dermal Toxicity | No data available | [7][8] |

| Acute Inhalation Toxicity | No data available | [7][8] |

| Skin Corrosion/Irritation | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [6] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | [6] |

| Germ Cell Mutagenicity | No data available | [7][8] |

| Carcinogenicity | No data available | [7][8] |

| Reproductive Toxicity | No data available | [7][8] |

| STOT-Single Exposure | May cause respiratory irritation (for a similar compound) | [7] |

| STOT-Repeated Exposure | No data available | [7] |

| Aspiration Hazard | No data available | [7] |

Ecotoxicity:

Conclusion

This compound is a valuable chemical for various research and industrial applications. However, its known hazards, specifically skin and eye irritation and skin sensitization, necessitate strict adherence to safety protocols. The significant gaps in the toxicological and ecotoxicological data underscore the importance of a conservative and cautious approach to its handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

- 1. This compound (S-182) (CY183) [hnxinjing.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tetrawill.com [tetrawill.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. gloves.com [gloves.com]

- 10. ehs.yale.edu [ehs.yale.edu]

Alternative names for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (e.g., S-182, CY183)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced polymer chemistry, certain molecules stand out for their versatility and unique combination of properties. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is one such compound. Possessing a cycloaliphatic core and two reactive epoxy groups, it serves as a critical building block in the formulation of high-performance polymers. This guide, intended for the discerning scientific professional, moves beyond a simple recitation of properties. It delves into the nomenclature, synthesis, reaction mechanisms, and practical applications of this diepoxide, with a particular focus on its relevance in research and development, including the biomedical field. As Senior Application Scientists, our goal is to provide not just the "what," but the "why"—elucidating the causal relationships that govern its behavior and utility.

Chemical Identity and Nomenclature: A Compound of Many Names

Clarity in scientific communication begins with precise identification. This compound is known in the literature and commercial spheres by a variety of names, which can be a source of confusion. Understanding these alternatives is crucial for comprehensive literature searches and material sourcing.

The compound is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate according to IUPAC conventions.[1][2] However, it is frequently referred to by several other synonyms and trade names.

Common Synonyms and Identifiers:

| Name/Identifier | Type | Reference |

| CAS Number: 21544-03-6 | Registry Number | [3][4] |

| EINECS Number: 244-435-6 | European Inventory | [3][4] |

| S-182 | Trade Name/Identifier | [3][5][6] |

| CY183 | Trade Name/Identifier | [3] |

| 4-Cyclohexene-1,2-dicarboxylic acid, bis(oxiranylmethyl) ester | Synonym | [2][3] |

| Tetrahydrophthalic acid diglycidyl ester | Synonym | [3][4] |

| 1,2,3,6-Tetrahydrophthalic acid diglycidyl ester | Synonym | [3] |

| Diglycidyl tetrahydrophthalate | Synonym | [2] |

The designations S-182 and CY183 are commonly used in industrial contexts and can be helpful keywords when searching for commercial-grade products or application-specific literature.[3][5]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₆ | [3][7] |

| Molecular Weight | 282.29 g/mol | [3][7] |

| Appearance | Colorless to light yellow transparent liquid | [4][5] |

| Density | ~1.15 - 1.25 g/cm³ | [7] |

| Boiling Point | 200-202 °C at 5 Torr | [2][7] |

| Viscosity (at 25°C) | 500-1000 mPa·s | [5] |

| Epoxy Equivalent Weight | 150-180 g/mol | [5] |

| Flash Point | 184.2 °C | [7] |

The relatively low viscosity of this resin is a significant advantage in many applications, as it facilitates easier processing and better impregnation of complex geometries without the need for volatile solvents.[6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the monomer.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include those from the vinyl protons of the cyclohexene ring, the protons of the epoxy groups, and the methylene protons of the glycidyl ether linkages.[1]

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups. The spectrum will be characterized by:

-

C=O stretching of the ester groups.

-

C-O-C stretching of the ester and ether linkages.

-

Characteristic vibrations of the epoxy ring (oxirane) , typically seen around 915 cm⁻¹ and 3050 cm⁻¹.[8] The disappearance of these epoxy-related bands is a primary method for monitoring the progress of curing reactions.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. This approach leverages well-established and high-yielding chemical transformations.

Step 1: Synthesis of Tetrahydrophthalic Anhydride

The first step involves the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and maleic anhydride. This reaction is highly efficient and forms the six-membered ring of the cyclohexene core.

Step 2: Glycidyl Ester Formation

The resulting tetrahydrophthalic anhydride is then reacted with an excess of a glycidylating agent, most commonly epichlorohydrin or glycidol, in the presence of a catalyst. This reaction proceeds via the opening of the anhydride ring followed by esterification to attach the two glycidyl ether side chains.

Curing Mechanisms and Polymer Network Formation

The utility of this molecule lies in its ability to polymerize into a rigid, cross-linked thermoset material. The most common and effective method for curing this type of cycloaliphatic epoxy resin is through the use of anhydride hardeners.

Anhydride Curing: A Chain of Reactions

The curing process with an anhydride, such as methylhexahydrophthalic anhydride (MHHPA), is not a single reaction but a sequence of events, typically initiated by a catalyst like a tertiary amine or an imidazole.

-

Initiation: The reaction is often initiated by a hydroxyl-containing species (which can be present as an impurity or added as an accelerator). The hydroxyl group attacks the anhydride, opening the ring to form a monoester with a free carboxylic acid group.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group in a ring-opening reaction. This step creates a new ester linkage and, crucially, regenerates a hydroxyl group.

-

Cross-linking: This new hydroxyl group can then react with another anhydride molecule, continuing the cycle and building a highly cross-linked polyester network.

This mechanism results in a polymer with high thermal stability and excellent chemical resistance, making it suitable for demanding applications.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for materials scientists and drug development professionals. Its cycloaliphatic structure imparts excellent UV stability and weather resistance compared to traditional bisphenol-A based epoxies, making it ideal for coatings and adhesives exposed to harsh environmental conditions.[9][10]

Focus: Biomedical and Drug Development Applications

While traditionally used in industrial applications, the properties of polymers derived from this monomer are increasingly relevant to the biomedical field. The ability to be cured by ultraviolet (UV) light opens up applications in the manufacturing of medical devices where thermal curing is not feasible.[11]

Potential Applications:

-

Biocompatible Coatings: The excellent adhesion and chemical resistance make it a candidate for creating protective, biocompatible coatings on medical implants and surgical tools.

-

Medical Device Assembly: UV-curable adhesives based on this chemistry can be used for the rapid and precise bonding of components in devices like catheters, syringes, and hearing aids.[12]

-

Microfluidics and Lab-on-a-Chip: The low viscosity and rapid curing properties are advantageous for fabricating complex microfluidic devices used in diagnostics and drug screening.

-

Encapsulation of Biologics: The potential for low-temperature curing (via UV) and the inert nature of the resulting polymer could be explored for the encapsulation and stabilization of sensitive biological molecules.

Experimental Protocols

To bridge theory and practice, this section provides detailed, exemplary protocols. These are intended as a starting point and should be optimized for specific experimental contexts.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis via the esterification of tetrahydrophthalic acid with glycidol.

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic acid

-

Glycidol

-

Toluene

-

Catalyst (e.g., a suitable acid or base catalyst)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with cis-1,2,3,6-tetrahydrophthalic acid, a molar excess of glycidol, and toluene as an azeotropic solvent.

-

Add the catalyst to the mixture.

-

Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and excess glycidol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified if necessary, for example, by column chromatography.

Causality: The use of a Dean-Stark trap is critical to drive the esterification equilibrium towards the product side by continuously removing water. Toluene acts as a carrier to facilitate this removal.

Protocol 2: UV-Curing for a Biomedical Coating Application

This protocol outlines the steps for creating a cross-linked polymer film suitable for coating applications, leveraging UV-curing technology.

Materials:

-

This compound

-

Cationic photoinitiator (e.g., a triarylsulfonium salt)

-

UV curing chamber with a suitable wavelength lamp (e.g., broad-spectrum mercury or LED)

-

Substrate for coating (e.g., glass slide, medical-grade plastic)

Procedure:

-

In a light-protected container, dissolve a small percentage (typically 1-4% by weight) of the cationic photoinitiator in the epoxy monomer. Mix until homogeneous.

-

Apply a thin, uniform film of the resin mixture onto the desired substrate using a suitable method (e.g., spin coating, draw-down bar).

-

Place the coated substrate inside the UV curing chamber.

-

Expose the film to UV radiation. The exposure time and intensity will depend on the specific photoinitiator, film thickness, and UV lamp characteristics. Curing can often be achieved in seconds to minutes.[13]

-

After UV exposure, the film should be a hard, tack-free solid. A post-cure bake at a moderate temperature (e.g., 80-120°C) can sometimes be used to enhance the final properties.

Causality: The cationic photoinitiator absorbs UV light, generating a strong acid. This acid initiates the ring-opening polymerization of the epoxy groups in a chain reaction, leading to rapid network formation.[13] This process is advantageous for heat-sensitive substrates common in medical devices.

Protocol 3: Biocompatibility Assessment

For any material intended for biomedical use, biocompatibility testing is mandatory. This is a complex, multi-stage process governed by standards such as ISO 10993.

Initial Screening (In Vitro Cytotoxicity - ISO 10993-5):

-

Prepare extracts of the cured polymer according to ISO 10993-12 standards (e.g., using MEM culture medium at 37°C for 24 hours).

-

Culture a suitable cell line (e.g., L929 mouse fibroblasts) in multi-well plates.

-

Replace the standard culture medium with the prepared extracts.

-

Incubate the cells for a defined period.

-

Assess cell viability using a quantitative assay (e.g., MTT assay) and qualitative morphological evaluation by microscopy. A significant reduction in cell viability or adverse morphological changes compared to controls indicates cytotoxic potential.[14]

Further Testing: If the material passes initial screening, further tests as outlined in ISO 10993-1, such as sensitization (ISO 10993-10) and irritation (ISO 10993-23), would be required based on the intended application and contact duration.[15]

Safety and Handling

This compound is an irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound, with its array of names and versatile chemistry, represents a key component in the toolkit of the modern materials scientist. Its unique combination of a weather-resistant cycloaliphatic core and dual epoxy functionality allows for the creation of robust, high-performance polymers. The transition from traditional industrial applications to the nuanced requirements of the biomedical and drug development fields highlights its adaptability. By understanding the fundamental principles of its synthesis, curing mechanisms, and characterization, researchers can effectively harness its properties to innovate and develop the next generation of advanced materials.

References

- 1. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound with CAS 21544-03-6 - Chemical Supplier Unilong [unilongindustry.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | polymer-books [polymer-books.com]

- 6. haihangchem.com [haihangchem.com]

- 7. chembk.com [chembk.com]

- 8. 5493-45-8|Bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 12. threebond.com [threebond.com]

- 13. toagoseiamerica.com [toagoseiamerica.com]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. healthtech.decos.com [healthtech.decos.com]

Thermal Stability and Degradation Profile of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: A Technical Guide

Foreword: Understanding the Thermal Behavior of a Key Cycloaliphatic Diepoxide

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a prominent member of the cycloaliphatic diepoxide family, holds significant promise in the formulation of advanced materials where thermal resilience is paramount. Its unique structure, combining a cycloaliphatic backbone with flexible glycidyl ether linkages, suggests a nuanced thermal degradation profile. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the thermal stability and degradation mechanisms of this versatile compound. By elucidating the causality behind experimental choices and grounding our understanding in established scientific principles, we aim to provide a self-validating framework for the thermal characterization of this and similar epoxy systems.

Introduction to this compound

This compound (CAS 21544-03-6) is a cycloaliphatic epoxy resin characterized by its low viscosity and excellent compatibility with various curing agents.[1][2] Its molecular structure, featuring two epoxy groups attached to a cyclohexene dicarboxylate core, imparts a favorable combination of rigidity from the cycloaliphatic ring and reactivity from the epoxy functionalities.[3][4][5] These attributes make it a valuable component in applications demanding high performance, such as advanced composites, adhesives, and coatings, particularly where thermal stability and optical clarity are critical.[6] Cycloaliphatic epoxy resins, in general, are noted for their superior resistance to UV degradation and higher thermal stability compared to their bisphenol A-based counterparts.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21544-03-6 | [3] |

| Molecular Formula | C₁₄H₁₈O₆ | [3] |

| Molecular Weight | 282.29 g/mol | [3] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Epoxy Equivalent Weight | 150-180 g/mol | [1] |

| Viscosity at 25°C | 500-1000 mPa·s | [1] |

| Boiling Point | 200-202 °C at 5 Torr | [9] |

| Flash Point | 184.2 °C | [9] |

Assessing Thermal Stability: A Multi-faceted Approach

A comprehensive understanding of a material's thermal stability necessitates a combination of analytical techniques. For this compound, a triad of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) provides a holistic view of its behavior under thermal stress.

Thermogravimetric Analysis (TGA): The Onset of Decomposition

TGA is the cornerstone for determining the overall thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere. For a cycloaliphatic epoxy resin like the one , TGA reveals the temperatures at which significant degradation events occur.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the cured this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 700 °C at a constant heating rate of 10 °C/min.[4]

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the residual weight at the end of the experiment.

Table 2: Expected TGA Data for Cured this compound (Illustrative)

| Parameter | Expected Value (Nitrogen) | Expected Value (Air) |

| Tonset (5% weight loss) | 300 - 350 °C | 280 - 330 °C |

| Tmax | 350 - 400 °C | 330 - 380 °C |

| Residual Weight at 700 °C | 5 - 15% | < 5% |

Note: These are expected values based on the thermal behavior of similar cycloaliphatic epoxy resins. Actual experimental data is required for precise determination.

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information about thermal transitions such as the glass transition temperature (Tg) and curing exotherms. The Tg is a crucial parameter, as it defines the upper service temperature of the cured material.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 5-10 mg of the cured epoxy sample in an aluminum DSC pan.

-

Temperature Program:

-

First Scan: Heat from ambient to 250 °C at 10 °C/min to erase the thermal history.

-

Cooling: Cool down to ambient at 10 °C/min.

-

Second Scan: Reheat from ambient to 250 °C at 10 °C/min.

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, observed as a step change in the heat flow curve.

Table 3: Expected DSC Data for Cured this compound (Illustrative)

| Parameter | Expected Value |

| Glass Transition Temperature (Tg) | 120 - 180 °C |

Note: The Tg is highly dependent on the curing agent and curing cycle used. The provided range is an estimation for a typical anhydride-cured system.

Unraveling the Degradation Profile: Mechanisms and Products

The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. Based on its chemical structure, the degradation is likely initiated at the ester and ether linkages, which are generally the most thermally labile points in such molecules.

Proposed Degradation Pathways

The presence of both ester and glycidyl ether groups suggests two primary initial degradation routes:

-

Ester Pyrolysis: The ester groups are susceptible to thermal cleavage, potentially through a β-elimination reaction, leading to the formation of a carboxylic acid and an unsaturated species.

-

Epoxide Ring Opening and Ether Cleavage: At elevated temperatures, the epoxy rings can undergo homolytic cleavage to form radical species. Subsequent reactions, including chain scission of the ether linkages, can lead to the formation of a variety of smaller, volatile fragments.[10] The degradation of glycidyl esters can proceed through a ring-opening reaction of the epoxide group, followed by hydrolysis to form glycerol and fatty acids.[10][11]

The cyclohexene ring itself is relatively stable but can undergo dehydrogenation or fragmentation at higher temperatures.

Caption: Proposed degradation pathways for the title compound.

Identification of Degradation Products: The Role of Py-GC-MS

Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition. By subjecting a small sample to rapid heating in an inert atmosphere and analyzing the resulting fragments, a detailed "fingerprint" of the degradation process can be obtained.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (approx. 100 µg) of the cured epoxy into a pyrolysis tube.

-